(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the compound “(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino) phenyl) thiophen-2-yl) acrylonitrile” was synthesized from readily available triphenylamine derivatives . The reaction of 2-(benzo[d]thiazol-2-yl) acetonitrile with 5-(4-(diphenylamino) phenyl) thiophene-2-carbaldehyde in the presence of piperidine gives a merocyanine dye .Scientific Research Applications
Benzothiazole and Thiophene Derivatives in Scientific Research
Benzothiazoles and thiophenes are significant heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. Research has extensively explored these compounds for their potential in developing new therapeutic agents.
Pharmacological Evaluation of Benzothiazole Derivatives : Benzothiazole derivatives have shown a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities make benzothiazole derivatives promising candidates for developing new therapeutic agents (Raut et al., 2020) Raut et al., 2020.
Synthetic Utilities of Thiophene Derivatives : Thiophene derivatives have been explored for their synthetic applications and biological interest. They have been involved in the synthesis of various compounds with potential therapeutic properties, indicating the versatility of thiophene as a core structure in drug design (Ibrahim, 2011) Ibrahim, 2011.
Structure-Activity Relationships of Thiophene Derivatives : The research on thiophene derivatives has also focused on understanding their structure-activity relationships, which is crucial for designing compounds with enhanced therapeutic properties (Drehsen & Engel, 1983) Drehsen & Engel, 1983.
properties
IUPAC Name |
(E)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS3/c1-19-15-17-12-6-4-10(9-13(12)21-15)16-14(18)7-5-11-3-2-8-20-11/h2-9H,1H3,(H,16,18)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMIEYLGSJRAQN-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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